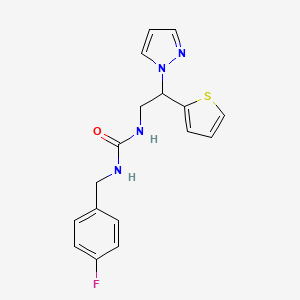

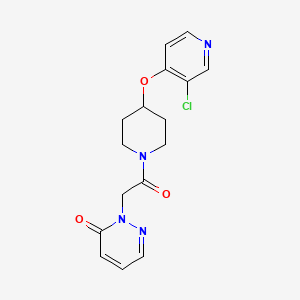

![molecular formula C16H16F2N2OS B2741499 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea CAS No. 326015-81-0](/img/structure/B2741499.png)

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives, such as “1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Scientific Research Applications

Fluorescence Probes for Thiourea Detection

Wang et al. (2016) developed a novel phenyleneethynylene derivative used as a fluorescence probe for thiourea detection. This probe exhibited high specificity, excellent stability, and good reproducibility, demonstrating potential applications for detecting thiourea and other organics in water and fruit juice samples, which opens new avenues for sensitive thiourea assays (Wang et al., 2016).

Spectroscopic and Structural Analysis

Saeed et al. (2010) conducted a detailed study on the synthesis, crystal X-ray diffraction structure, vibrational properties, and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, providing insights into its molecular structure and potential applications in material science (Saeed et al., 2010).

Organocatalysis

Nickisch et al. (2020) highlighted the synthesis of novel thiourea catalysts via a multicomponent-reaction approach. These catalysts, which feature tailorable functional groups instead of the common trifluoromethyl moieties, were tested for their catalytic activity, suggesting their suitability as alternatives for enhancing catalytic reactions (Nickisch et al., 2020).

Therapeutic Applications and Molecular Docking

Several studies have explored the therapeutic potential of thiourea derivatives. For instance, Qiao et al. (2017) synthesized acyl thiourea derivatives bearing 4-(trifluoromethyl)phenyl moiety, which showed promising anti-fungal and antioxidant activities. Molecular docking studies against heat shock protein HSP90 further indicated potential therapeutic applications (Qiao et al., 2017).

Material Science and Polymer Studies

Kausar et al. (2010) discussed the synthesis of polyimides incorporating phenylthiourea, which exhibited excellent solubility, thermal stability, and glass transition temperatures. These materials have potential applications in high-performance polymers and coatings (Kausar et al., 2010).

properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2OS/c17-15(18)21-14-8-6-13(7-9-14)20-16(22)19-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXPFBNOUMYRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

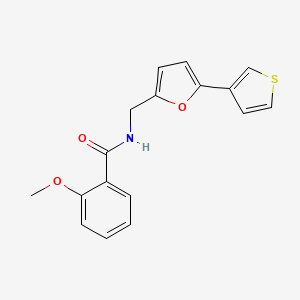

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

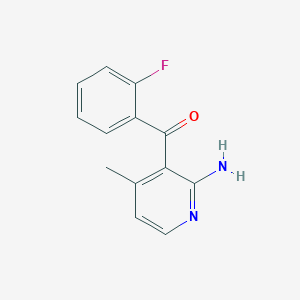

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(thiophen-2-ylsulfonylamino)propanoate](/img/structure/B2741423.png)

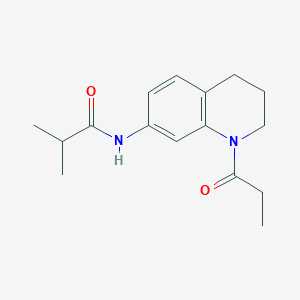

![3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B2741424.png)

![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2741433.png)

![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2741435.png)

![Benzo[d]thiazol-6-yl(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2741436.png)

![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)